![molecular formula C21H21N5O2 B298782 2-[(1-{3-nitro-4-piperidin-1-ylphenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]malononitrile](/img/structure/B298782.png)
2-[(1-{3-nitro-4-piperidin-1-ylphenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-{3-nitro-4-piperidin-1-ylphenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]malononitrile, commonly known as MPTP, is a synthetic compound that has been widely used in scientific research for its ability to induce Parkinson's disease-like symptoms in animal models. The compound was first synthesized in the 1970s as a byproduct of an attempt to create a synthetic opioid, but its unexpected neurotoxic effects quickly drew the attention of researchers studying Parkinson's disease.
Mechanism of Action
MPTP is metabolized by the enzyme monoamine oxidase-B (MAO-B) in the brain to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons in the substantia nigra via the dopamine transporter. Once inside the neuron, MPP+ interferes with mitochondrial function, leading to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects
MPTP-induced Parkinson's disease in animal models closely mimics the human disease, with the hallmark loss of dopaminergic neurons in the substantia nigra and subsequent dopamine depletion in the striatum. In addition to the motor symptoms of Parkinson's disease, MPTP has also been shown to cause cognitive and behavioral deficits in animal models.
Advantages and Limitations for Lab Experiments
One major advantage of using MPTP to induce Parkinson's disease in animal models is that it closely mimics the human disease, allowing for the study of potential treatments and underlying mechanisms in a relevant model system. However, the use of MPTP in animal research also has several limitations, including the fact that it only selectively targets dopaminergic neurons in the substantia nigra and does not replicate the full range of symptoms seen in human Parkinson's disease.
Future Directions
Despite its limitations, MPTP-induced Parkinson's disease in animal models remains a valuable tool for studying the disease and developing potential treatments. Future research directions may include the development of more selective and targeted neurotoxins for use in animal models, as well as the use of alternative model systems such as induced pluripotent stem cells (iPSCs) derived from Parkinson's disease patients. Additionally, further research into the underlying mechanisms of MPTP-induced neurotoxicity may lead to the development of new treatments for Parkinson's disease.
Synthesis Methods
MPTP can be synthesized using a multi-step process involving the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) with nitric acid and piperidine. The resulting compound is then reacted with 2,5-dimethyl-3-pyrroline-1-carboxaldehyde and malononitrile to yield MPTP.
Scientific Research Applications
MPTP has been widely used in scientific research to study the mechanisms underlying Parkinson's disease. The compound is able to selectively destroy dopaminergic neurons in the substantia nigra, leading to the characteristic motor symptoms of Parkinson's disease such as tremors, rigidity, and bradykinesia. Animal models of Parkinson's disease induced by MPTP have been used to study the efficacy of potential treatments for the disease and to better understand the underlying neurobiology of the disease.
properties
Product Name |
2-[(1-{3-nitro-4-piperidin-1-ylphenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]malononitrile |
---|---|
Molecular Formula |
C21H21N5O2 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[[2,5-dimethyl-1-(3-nitro-4-piperidin-1-ylphenyl)pyrrol-3-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C21H21N5O2/c1-15-10-18(11-17(13-22)14-23)16(2)25(15)19-6-7-20(21(12-19)26(27)28)24-8-4-3-5-9-24/h6-7,10-12H,3-5,8-9H2,1-2H3 |
InChI Key |
SOXADIPSOHYRLJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-])C)C=C(C#N)C#N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-])C)C=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.